Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of fluorinated pyrrolidines This compound features a pyrrolidine ring substituted with a fluorine atom and a pyridine moiety, and it is protected with a tert-butyl carboxylate group
Synthetic Routes and Reaction Conditions:
Fluorination: The synthesis of this compound typically begins with the fluorination of a pyrrolidine derivative. This can be achieved using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride).
Coupling Reaction: The fluorinated pyrrolidine is then coupled with a pyridine derivative. This step often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Protection: The resulting compound is then protected with a tert-butyl carboxylate group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the fluorine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with nucleophiles like Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: m-CPBA, DMSO, room temperature.
Reduction: LiAlH4, ether, 0°C to room temperature.
Substitution: Grignard reagents, THF, -78°C to room temperature.
Major Products Formed:
Epoxides: from oxidation reactions.
Reduced derivatives: from reduction reactions.
Substituted pyrrolidines: from nucleophilic substitution reactions.
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors
Biochemical Pathways
Indole derivatives, which share some structural similarities, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular levels.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: Fluorinated compounds often exhibit unique biological activities, and this compound can be used to study biological systems or as a building block for bioactive molecules. Medicine: Industry: The compound can be used in the production of advanced materials, such as fluorinated polymers with enhanced properties.
Comparison with Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound is structurally similar but features a piperazine ring instead of a pyrrolidine ring.
Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl): This compound contains a trifluoromethyl group and a pyrrolopyridine core.
Uniqueness: Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its combination of fluorine and pyrrolidine functionalities, which can impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of organic chemistry and beyond.
Biological Activity
Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H20FNO3
- Molecular Weight : 273.32 g/mol
- CAS Number : 1262410-84-3
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have demonstrated moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 µg/mL .
Anticancer Potential
Research indicates that pyrrolidine derivatives can inhibit cancer cell proliferation. The compound's ability to modulate pathways involved in cell growth and apoptosis makes it a candidate for further investigation in cancer therapy. For example, studies on related compounds have shown significant inhibition of tumor growth in vitro and in vivo models .
Neuropharmacological Effects
The structural resemblance to known neurotransmitter modulators suggests that this compound may influence neurochemical pathways. Preliminary data indicate potential effects on serotonin and dopamine receptors, which could lead to applications in treating neuropsychiatric disorders .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of related pyrrolidine derivatives, revealing that certain modifications improved potency against resistant bacterial strains .
- Cancer Cell Line Studies : In vitro tests on human cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability, suggesting a mechanism involving apoptosis induction .
Data Summary
Properties
IUPAC Name |
tert-butyl 3-fluoro-3-pyridin-3-ylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-13(2,3)19-12(18)17-8-6-14(15,10-17)11-5-4-7-16-9-11/h4-5,7,9H,6,8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJBRNQYRFKPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CN=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.